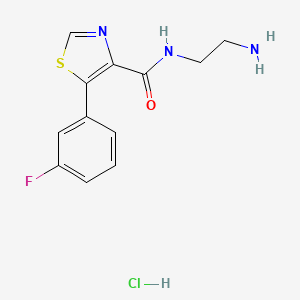

RO-41-1049 hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSPXUFTKJIEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127917-66-2 |

Source

|

| Record name | RO-41-1049 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-1049 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of RO-41-1049 Hydrochloride

This guide provides a detailed examination of RO-41-1049 hydrochloride, a potent and selective research compound. We will delve into its core mechanism of action, its biochemical and physiological consequences, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological tool.

Introduction: Defining RO-41-1049 Hydrochloride

RO-41-1049 hydrochloride is a chemical probe belonging to the thiazolecarboxamide class.[1][2] It is distinguished in the field of neuropharmacology as a highly selective and reversible inhibitor of Monoamine Oxidase-A (MAO-A) .[1][3] Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, the reversible nature of RO-41-1049 allows for a more dynamic interaction, making it a valuable tool for studying the transient effects of MAO-A inhibition. Its selectivity for MAO-A over its isoenzyme, MAO-B, enables precise investigation into the specific roles of MAO-A in neurotransmitter metabolism and associated neurological processes.[4][5]

Core Mechanism of Action: Selective Inhibition of MAO-A

The primary action of RO-41-1049 is its direct inhibition of the MAO-A enzyme.

The Role of Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-A is a mitochondrial-bound enzyme crucial for the degradation of endogenous and exogenous monoamines. Its primary substrates include key neurotransmitters such as serotonin, norepinephrine, and dopamine. By catalyzing the oxidative deamination of these monoamines, MAO-A plays a critical role in regulating their concentration within the presynaptic neuron and the synaptic cleft, thereby modulating neurotransmission. Dysregulation of MAO-A activity has been implicated in various neurological and psychiatric conditions, including depression and anxiety disorders.[6]

Interaction of RO-41-1049 with MAO-A

RO-41-1049 binds to the active site of the MAO-A enzyme, preventing it from metabolizing its natural substrates. This inhibition leads to an accumulation of monoamine neurotransmitters within the neuron. The increased concentration of these neurotransmitters in the presynaptic terminal leads to greater availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft, enhancing downstream signaling. The reversibility of the binding means that as the concentration of RO-41-1049 decreases, enzyme function can be restored.

Caption: Mechanism of RO-41-1049 action in the presynaptic neuron.

Pharmacological Data & Observations

The inhibitory activity of RO-41-1049 has been quantified through various in vitro and in vivo studies.

Binding Affinity

Radioligand binding assays using [³H]Ro 41-1049 have been employed to determine its binding affinity for MAO-A in different tissues. The dissociation constant (Kd) is a measure of the concentration of the ligand at which 50% of the receptors are occupied, with lower values indicating higher affinity.

| Tissue Source | Dissociation Constant (Kd) | Reference |

| Human Frontal Cortex | 16.5 nM | [3][7][8] |

| Human Placenta | 64.4 nM | [3][7][8] |

In Vivo Effects on Dopamine Metabolism

Studies in Sprague-Dawley rats have demonstrated the potent effect of RO-41-1049 on dopamine metabolism. Administration of the compound leads to a dose-dependent increase in dopamine levels and a corresponding decrease in its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3][9]

| Dosage (mg/kg, IP) | Effect on Dopamine | Effect on DOPAC & HVA | Reference |

| 1 - 50 mg/kg | Dose-dependent increase | Dose-dependent decrease | [3][9] |

| 20 mg/kg (pretreatment) | Significantly increased formation after L-dopa administration | Significantly decreased formation | [3][9] |

Experimental Protocols for Characterization

To validate the mechanism and quantify the activity of RO-41-1049, specific, robust experimental protocols are required. The following sections detail methodologies for in vitro and cell-based characterization.

Protocol 1: In Vitro MAO-A Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory potency (e.g., IC50) of RO-41-1049 on MAO-A activity using a fluorometric assay. The principle involves measuring the fluorescence generated from the enzymatic reaction, where MAO-A activity produces hydrogen peroxide, which in the presence of horseradish peroxidase (HRP) reacts with a probe to generate a fluorescent product.

Methodology Workflow

Caption: Workflow for a radioligand saturation binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., human frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding and non-specific binding (NSB).

-

Add increasing concentrations of [³H]Ro 41-1049 to all tubes.

-

To the NSB tubes, add a high concentration of a non-labeled competing MAO-A inhibitor (e.g., clorgyline or unlabeled RO-41-1049) to saturate the specific binding sites.

-

Add the prepared membrane homogenate (e.g., 50-100 µg of protein) to each tube.

-

Incubate the tubes for 60 minutes at 25°C to reach equilibrium.

-

-

Harvesting and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average CPM from the NSB tubes from the average CPM of the total binding tubes for each radioligand concentration.

-

Plot the specific binding against the concentration of [³H]Ro 41-1049.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd (ligand concentration that binds to half the receptor sites at equilibrium) and Bmax (maximum number of binding sites).

-

Conclusion

RO-41-1049 hydrochloride is a well-characterized pharmacological tool whose utility is defined by its selective and reversible inhibition of MAO-A. This mechanism leads to a predictable and measurable increase in the levels of key monoamine neurotransmitters. The compound's high affinity and specific in vivo effects on dopamine metabolism underscore its value in neuropharmacological research. The experimental protocols outlined in this guide provide a framework for researchers to reliably quantify its inhibitory activity and binding characteristics, facilitating further investigation into the physiological and pathological roles of MAO-A.

References

-

Cambridge Bioscience. (n.d.). Ro 41-1049 (hydrochloride) - MedChem Express. Retrieved from Cambridge Bioscience. [Link]

-

Biocompare.com. (n.d.). Ro 41-1049 hydrochloride from Aladdin Scientific. Retrieved from Biocompare.com. [Link]

-

Cambridge Bioscience. (n.d.). Ro 41-1049 hydrochloride - TargetMol Chemicals Inc. Retrieved from Cambridge Bioscience. [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. PubMed. [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. PMC - NIH. [Link]

-

Soares-da-Silva, P., & Pestana, M. (1993). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. PubMed. [Link]

-

PubChem. (n.d.). RO-41-1049 hydrochloride. Retrieved from PubChem. [Link]

- Cesura, A. M., Bös, M., Galva, M. D., Imhof, R., & Da Prada, M. (1990). Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A. Molecular Pharmacology, 37(3), 358–366.

- Saura, J., Kettler, R., Da Prada, M., & Richards, J. G. (1992). Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. Journal of Neuroscience, 12(5), 1977–1999.

- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases (MAOs). In Subcellular Biochemistry (pp. 1-17). Springer, Cham.

Sources

- 1. scbt.com [scbt.com]

- 2. RO-41-1049 hydrochloride | C12H13ClFN3OS | CID 5311308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ro 41-1049 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 8. Ro 41-1049 hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. biocompare.com [biocompare.com]

A Technical Guide to the MAO-A Selectivity and Reversibility of RO-41-1049 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of RO-41-1049 in Monoamine Oxidase Research

RO-41-1049 hydrochloride, chemically known as N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride, is a potent and highly selective inhibitor of Monoamine Oxidase-A (MAO-A)[1][2][3]. As a research tool, its importance lies in its dual characteristics of high selectivity for the MAO-A isoform and its reversible mechanism of action[1][4]. These features distinguish it from earlier generations of MAO inhibitors, which were often irreversible and non-selective, leading to significant off-target effects and dietary restrictions[5].

Monoamine oxidases (MAO) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine[5]. The two principal isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target in the development of antidepressants and anxiolytics[5]. The ability of RO-41-1049 to selectively and reversibly inhibit MAO-A allows for the precise investigation of the physiological and pathological roles of this enzyme isoform in the central nervous system and peripheral tissues. This guide provides an in-depth examination of the experimental characterization of RO-41-1049's MAO-A selectivity and the methodologies used to confirm its reversible binding nature.

I. Selective Inhibition of MAO-A: A Quantitative Perspective

The defining characteristic of RO-41-1049 is its pronounced selectivity for MAO-A over MAO-B. This selectivity is crucial for minimizing the "cheese effect," a hypertensive crisis that can occur with non-selective or irreversible MAOIs due to the inhibition of tyramine metabolism by MAO-A in the gut[5]. The selectivity of an inhibitor is quantitatively expressed by comparing its inhibitory potency (typically as IC50 or Ki values) against the two enzyme isoforms. A higher ratio of IC50 (MAO-B) / IC50 (MAO-A) or Ki (MAO-B) / Ki (MAO-A) indicates greater selectivity for MAO-A.

Binding Affinity and Inhibitory Potency

RO-41-1049 demonstrates high affinity for MAO-A. Studies utilizing radiolabeled [3H]Ro 41-1049 have identified a homogenous population of high-affinity binding sites in membrane preparations from human frontal cortex and placenta, with dissociation constant (Kd) values of 16.5 nM and 64.4 nM, respectively[1]. The inhibition constant (Ki) provides a direct measure of an inhibitor's potency. For RO-41-1049, a Ki value of 24 nM for the inhibition of 3H-5-hydroxytryptamine (serotonin) deamination by MAO-A has been reported in isolated rat renal tubules[6]. Another study reported a Ki value of 22 nM for MAO-A[7].

| Parameter | Enzyme | Tissue Source | Value | Reference |

| Kd | MAO-A | Human Frontal Cortex | 16.5 nM | [1] |

| Kd | MAO-A | Human Placenta | 64.4 nM | [1] |

| Ki | MAO-A | Rat Renal Tubules | 24 nM | [6] |

| Ki | MAO-A | Not Specified | 22 nM | [7] |

Table 1: Binding Affinity and Inhibitory Potency of RO-41-1049 for MAO-A.

Experimental Protocol: Determining MAO-A Inhibition (IC50)

The following is a generalized, yet detailed, protocol for determining the half-maximal inhibitory concentration (IC50) of RO-41-1049 for MAO-A using a fluorometric assay with kynuramine as the substrate. This method is widely used due to its sensitivity and adaptability to a high-throughput format[9][10].

Principle: Kynuramine is a non-fluorescent substrate that is deaminated by both MAO-A and MAO-B. The resulting aldehyde intermediate spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.

-

Recombinant human MAO-A

-

RO-41-1049 hydrochloride

-

Kynuramine dihydrobromide

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~380 nm)

-

Preparation of Reagents:

-

Prepare a stock solution of RO-41-1049 hydrochloride in DMSO (e.g., 10 mM).

-

Create a series of dilutions of RO-41-1049 in potassium phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare a stock solution of kynuramine dihydrobromide in water (e.g., 10 mM). Dilute in buffer to the desired working concentration.

-

Dilute the recombinant human MAO-A enzyme in buffer to the optimal working concentration (this should be determined empirically to ensure a linear reaction rate over the desired time course).

-

-

Assay Procedure:

-

To the wells of the black 96-well microplate, add the diluted RO-41-1049 solutions. Include control wells with buffer and DMSO (for 100% enzyme activity) and wells with a known MAO-A inhibitor like clorgyline (for 0% enzyme activity).

-

Add the diluted MAO-A enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine working solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 30 minutes), taking readings at regular intervals.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Normalize the rates to the control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of RO-41-1049 on MAO-A.

II. Reversibility of MAO-A Inhibition: Mechanism and Experimental Verification

The reversible nature of RO-41-1049's interaction with MAO-A is a key advantage, as it allows for a more controlled and predictable pharmacodynamic profile compared to irreversible inhibitors[5]. Full enzyme activity can be restored relatively quickly after the inhibitor is cleared from the system, reducing the risk of prolonged side effects and drug-drug interactions[11].

Mechanism of Reversible Inhibition

While the precise kinetic mechanism (e.g., competitive, non-competitive) is not extensively detailed in the available literature, the term "reversible" implies that RO-41-1049 binds to MAO-A through non-covalent interactions. This is in contrast to irreversible inhibitors, which typically form a covalent bond with the enzyme, permanently inactivating it[5]. The dissociation of the enzyme-inhibitor complex is a key feature of reversible inhibition.

Experimental Protocol: Assessing Reversibility by Dilution

The reversibility of an inhibitor can be demonstrated by observing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex. This method effectively reduces the concentration of the free inhibitor, shifting the equilibrium towards dissociation of the enzyme-inhibitor complex if the binding is reversible. The following protocol is adapted from established methods for assessing the reversibility of MAO-A inhibitors[12].

-

Recombinant human MAO-A

-

RO-41-1049 hydrochloride

-

Kynuramine dihydrobromide

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Ice-cold potassium phosphate buffer

-

2 N NaOH (for stopping the reaction)

-

Spectrofluorometer

-

Pre-incubation:

-

Incubate a concentrated solution of MAO-A with a concentration of RO-41-1049 equivalent to approximately 10 times its IC50 for 30 minutes at 37°C. This ensures a high level of enzyme inhibition.

-

In parallel, prepare a control sample with MAO-A and buffer only.

-

-

Dilution:

-

Rapidly dilute the pre-incubated enzyme-inhibitor mixture and the control sample 100-fold with ice-cold potassium phosphate buffer. This large dilution factor is critical for effectively reducing the free inhibitor concentration.

-

-

MAO-A Activity Assay:

-

Immediately after dilution (time = 0), and at several subsequent time points (e.g., 15, 30, 60, and 120 minutes), take aliquots of the diluted enzyme solutions.

-

For each time point, initiate the enzymatic reaction by adding kynuramine to a final concentration of 200 µM.

-

Incubate the reaction mixture at 37°C for a fixed period (e.g., 20 minutes).

-

Stop the reaction by adding 2 N NaOH.

-

Measure the fluorescence of the 4-hydroxyquinoline product using a spectrofluorometer.

-

-

Data Analysis:

-

For each time point, calculate the MAO-A activity as a percentage of the activity of the diluted control sample at the corresponding time point.

-

Plot the percentage of MAO-A activity versus time. A significant and time-dependent recovery of enzyme activity indicates reversible inhibition.

-

Caption: Workflow for assessing the reversibility of RO-41-1049.

III. Conclusion: A Precisely Characterized Tool for Neuroscience Research

RO-41-1049 hydrochloride stands out as a valuable pharmacological tool due to its well-defined properties as a selective and reversible inhibitor of MAO-A. Its high affinity and potency for MAO-A, with Ki values in the low nanomolar range, allow for targeted inhibition of this key enzyme in neurotransmitter metabolism. The reversibility of its action provides a significant safety and experimental advantage over irreversible inhibitors.

The experimental protocols outlined in this guide provide a framework for researchers to independently verify the inhibitory characteristics of RO-41-1049 and to utilize it effectively in their studies. By understanding the principles behind the determination of its selectivity and reversibility, scientists can confidently employ RO-41-1049 to explore the intricate roles of MAO-A in health and disease, paving the way for new discoveries in neuropharmacology and drug development.

References

-

Soares-da-Silva, P., & Pestana, M. (1995). The activity of MAO A and B in rat renal cells and tubules. British Journal of Pharmacology, 114(4), 847–852. Retrieved from [Link]

-

Olmos, G., Gabilondo, A. M., & García-Sevilla, J. A. (1993). Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain. British Journal of Pharmacology, 108(3), 611–617. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). Ro 41-1049 hydrochloride. Biocompare. Retrieved from [Link]

-

Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1990). From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. Journal of Neural Transmission. Supplementum, 29, 279–292. Retrieved from [Link]

-

Da Prada, M., Kettler, R., Keller, H. H., Burkard, W. P., Muggli-Maniglio, D., & Haefely, W. E. (1990). From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. ResearchGate. Retrieved from [Link]

-

Takahashi, T., & Kariya, T. (1975). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta, 62(3), 403–408. Retrieved from [Link]

-

Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

BindingDB. (n.d.). MAO Inhibition Assay. Retrieved from [Link]

-

Fernandes, M. H., & Soares-da-Silva, P. (1990). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1309–1313. Retrieved from [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. British Journal of Pharmacology, 113(4), 1269–1274. Retrieved from [Link]

-

Zhang, H., et al. (2024). High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. Nature Communications, 15(1), 1163. Retrieved from [Link]

-

Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 6. The activity of MAO A and B in rat renal cells and tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inhibition ic50 values: Topics by Science.gov [science.gov]

- 12. benchchem.com [benchchem.com]

The Discovery and Chemical Synthesis of RO-41-1049 Hydrochloride: A Technical Guide

This technical guide provides an in-depth exploration of RO-41-1049 hydrochloride, a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). We will delve into its discovery, mechanism of action, a detailed (representative) chemical synthesis, and its applications in neuroscience research. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction: The Significance of MAO-A Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Two isoforms of this enzyme, MAO-A and MAO-B, have been identified, each with distinct substrate specificities and inhibitor sensitivities. The selective inhibition of MAO-A has been a key strategy in the development of antidepressants and other neuropsychiatric drugs. By preventing the breakdown of key neurotransmitters, MAO-A inhibitors can effectively elevate their levels in the brain, leading to therapeutic effects. RO-41-1049 hydrochloride emerged from a dedicated research program aimed at developing a new generation of reversible and selective MAO-A inhibitors with improved safety profiles compared to earlier, non-selective and irreversible inhibitors.

Discovery and Development

The development of RO-41-1049 is part of a broader effort by Hoffmann-La Roche to refine and improve upon the therapeutic properties of MAO inhibitors. This research trajectory evolved from earlier compounds like moclobemide, leading to the creation of a new class of reversible, selective MAO-A and MAO-B inhibitors.[1][2] The overarching goal was to design molecules with high affinity and selectivity for the target enzyme, thereby minimizing off-target effects and improving patient tolerability.

RO-41-1049 hydrochloride, with the chemical name N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride, was identified as a particularly promising candidate due to its potent and reversible inhibition of MAO-A.[3] Early characterization studies revealed a high affinity for MAO-A binding sites in human brain and placental tissues.[4][5]

Mechanism of Action: Selective and Reversible MAO-A Inhibition

RO-41-1049 hydrochloride functions as a competitive and reversible inhibitor of MAO-A.[3][5] This mode of action is a significant advancement over older, irreversible MAO inhibitors. Irreversible inhibitors form a covalent bond with the enzyme, permanently deactivating it. This necessitates the synthesis of new enzyme molecules for the recovery of function, a process that can take weeks. In contrast, reversible inhibitors like RO-41-1049 bind to the enzyme's active site non-covalently, and their inhibitory effect can be overcome by increasing substrate concentrations. This reversibility contributes to a more favorable safety profile, particularly concerning the "cheese effect" – a hypertensive crisis that can occur when patients on irreversible MAOIs consume tyramine-rich foods.

The selectivity of RO-41-1049 for MAO-A over MAO-B is another crucial feature. This selectivity allows for the targeted modulation of neurotransmitter systems primarily regulated by MAO-A, such as the serotonergic and noradrenergic systems, while leaving the dopaminergic system, which is also metabolized by MAO-B, relatively unaffected. This targeted approach is believed to contribute to its specific therapeutic effects and reduced side-effect profile.

Biological Activity and Effects:

-

In Vitro: Studies using radiolabeled [3H]Ro 41-1049 have demonstrated its high affinity for MAO-A in various tissues, including the human frontal cortex and placenta, with Kd values of 16.5 nM and 64.4 nM, respectively.[4][5]

-

In Vivo: In animal models, administration of RO-41-1049 has been shown to inhibit the formation of dopamine metabolites in a dose-dependent manner, leading to an increase in dopamine levels.[5] Specifically, pretreatment with RO-41-1049 significantly increases dopamine formation following L-dopa administration while decreasing the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5]

The following diagram illustrates the inhibitory effect of RO-41-1049 on MAO-A and the subsequent impact on dopamine metabolism.

Caption: Inhibition of MAO-A by RO-41-1049 blocks dopamine metabolism, increasing its availability.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride | [1] |

| CAS Number | 127917-66-2 | [4] |

| Molecular Formula | C12H13ClFN3OS | [4] |

| Molecular Weight | 301.77 g/mol | [4] |

| Purity | Typically >98% | [1] |

| Appearance | Solid powder | [1] |

Chemical Synthesis of RO-41-1049 Hydrochloride

The following section outlines a representative multi-step synthesis for RO-41-1049 hydrochloride. This pathway is constructed based on established principles of heterocyclic and medicinal chemistry.

Caption: Representative synthetic workflow for RO-41-1049 Hydrochloride.

Step-by-Step Experimental Protocol (Representative):

Step 1: Synthesis of Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude product.

-

Recrystallize from ethanol to obtain the purified ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate.

Step 2: Synthesis of 2-Amino-5-(3-fluorophenyl)thiazole-4-carboxylic acid

-

Suspend the product from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to 80°C.

-

Stir for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 4-5.

-

Collect the precipitated carboxylic acid by filtration, wash with water, and dry.

Step 3: Synthesis of tert-Butyl (2-((5-(3-fluorophenyl)thiazole-4-carbonyl)amino)ethyl)carbamate

-

Dissolve the carboxylic acid from Step 2 in dimethylformamide (DMF).

-

Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes.

-

Add N-Boc-ethylenediamine (1.0 eq) and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of RO-41-1049 Hydrochloride

-

Dissolve the purified product from Step 3 in a solution of hydrochloric acid in 1,4-dioxane (4M).

-

Stir the mixture at room temperature for 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield RO-41-1049 hydrochloride as a white to off-white solid.

Conclusion

RO-41-1049 hydrochloride stands as a testament to the power of rational drug design in the development of selective and reversible enzyme inhibitors. Its well-defined mechanism of action on MAO-A, coupled with a favorable pharmacological profile, makes it an invaluable tool for neuroscience research. The synthetic pathway, while requiring careful execution, is based on robust and well-understood chemical transformations. As research into the complexities of neuropsychiatric disorders continues, molecules like RO-41-1049 will undoubtedly play a crucial role in dissecting the intricate roles of monoamine neurotransmitter systems.

References

-

Cambridge Bioscience. Ro 41-1049 (hydrochloride) - MedChem Express. [Link]

-

Fernandes, M. H., & Soares-da-Silva, P. (1990). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1309–1313. [Link]

-

Da Prada, M., Kettler, R., Keller, H. H., Cesura, A. M., Richards, J. G., Saura Marti, J., ... & Imhof, R. (1990). From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. Journal of Neural Transmission Supplementum, 29, 279–292. [Link]

-

Saura, J., Kettler, R., Da Prada, M., & Richards, J. G. (1992). Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. The Journal of Neuroscience, 12(5), 1977–1999. [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. British Journal of Pharmacology, 113(4), 1269–1274. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ro 41-1049 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of RO-41-1049: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of RO-41-1049, a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). Developed from the structural class of moclobemide, RO-41-1049 has emerged as a critical tool in neuropharmacological research. This document delves into its mechanism of action, in vitro and in vivo characteristics, and provides detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging RO-41-1049 for advancing our understanding of MAO-A inhibition and its therapeutic potential.

Introduction: The Significance of Selective MAO-A Inhibition

Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes key neurotransmitters such as serotonin and norepinephrine, making it a prime target for the development of antidepressants and anxiolytics.[1]

The advent of reversible inhibitors of MAO-A (RIMAs) marked a significant advancement over the earlier generation of irreversible MAO inhibitors, offering a more favorable safety profile, particularly concerning the potentiation of the tyramine pressor effect, commonly known as the "cheese effect". RO-41-1049, a member of this newer class of compounds, stands out for its high selectivity and reversible nature, making it an invaluable research tool for dissecting the physiological and pathological roles of MAO-A.[2]

Chemical Identity and Properties of RO-41-1049

RO-41-1049 is chemically identified as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazolecarboxamide hydrochloride.[3][4] Its development was the result of systematic chemical modifications of earlier MAO inhibitors, aiming to enhance selectivity and reversibility.[2]

| Property | Value | Source |

| Chemical Name | N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazolecarboxamide hydrochloride | [3][4] |

| CAS Number | 127917-66-2 | [5] |

| Molecular Formula | C12H13ClFN3OS | [5] |

| Molecular Weight | 301.77 g/mol | [5] |

Mechanism of Action: Reversible Inhibition of MAO-A

RO-41-1049 exerts its pharmacological effect by binding to the active site of the MAO-A enzyme. Unlike irreversible inhibitors that form a covalent bond with the enzyme, RO-41-1049 binds reversibly, allowing for the restoration of enzyme activity upon dissociation of the inhibitor. This reversibility is a key factor in its improved safety profile.[2]

Binding studies using the tritiated form of the compound, [3H]Ro 41-1049, have demonstrated a high affinity for MAO-A.[6] Research indicates that RO-41-1049 is deaminated by MAO-A, and the resulting aldehyde derivative may form an adduct that reversibly binds to the enzyme's active site, thereby mediating its inhibitory action.[6]

Figure 2: Workflow for an in vitro radioligand binding assay.

In Vivo Pharmacological Profile

In vivo studies have demonstrated the functional consequences of MAO-A inhibition by RO-41-1049. Administration of the compound leads to predictable changes in the levels of monoamine neurotransmitters and their metabolites.

Neurochemical Effects

In a study using rat kidney slices, RO-41-1049 produced a concentration-dependent increase in newly formed dopamine and a reduction in the formation of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). [4][7]This provides direct evidence of its ability to inhibit MAO-A activity in a biological system and alter monoamine metabolism.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

RO-41-1049 solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Probe Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer RO-41-1049 to the animal.

-

Post-Drug Collection: Continue to collect dialysate samples to monitor the changes in neurotransmitter and metabolite levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of monoamines and their metabolites.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time.

Figure 3: Workflow for an in vivo microdialysis experiment.

Structure-Activity Relationship (SAR)

The development of RO-41-1049 from the moclobemide series highlights key structural features important for MAO-A inhibition. The thiazole carboxamide scaffold is a critical component for its activity. While a detailed public SAR study for RO-41-1049 is not available, the broader class of thiazole derivatives has been explored as MAO inhibitors. The nature and position of substituents on the phenyl ring and modifications to the aminoethyl side chain are known to significantly influence potency and selectivity for MAO-A versus MAO-B.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for RO-41-1049 are not extensively available in the public domain. As a research compound, it has not undergone the rigorous preclinical safety evaluation required for clinical drug development. Researchers should exercise appropriate caution and conduct necessary safety assessments for their specific experimental designs.

Conclusion

RO-41-1049 is a highly valuable pharmacological tool for the study of MAO-A. Its potent, selective, and reversible inhibitory properties make it superior to older, non-selective MAO inhibitors for many research applications. This guide provides a foundational understanding of its pharmacological profile and offers practical experimental protocols to facilitate its use in the laboratory. Further research into its pharmacokinetic and toxicological properties would be beneficial for a more complete understanding of this important compound.

References

- Culver KE, Szechtman H, Levant B. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049. Eur J Pharmacol. 2008 Sep 11;592(1-3):67-72.

- Da Prada M, Kettler R, Keller HH, Cesura AM, Richards JG, Saura Martí J, Muggli-Maniglio D, Wyss PC, Kyburz E, Imhof R. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. J Neural Transm Suppl. 1990;29:279-92.

- Cesura AM, Bös M, Galva MD, Imhof R, Da Prada M. Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A. Mol Pharmacol. 1990 Mar;37(3):358-66.

- Da Prada M, Kettler R, Cesura AM, Richards JG. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. Request PDF. N.p., n.d. Web. 2 Jan. 2026.

- Soares-da-Silva P, Pestana M. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. Naunyn Schmiedebergs Arch Pharmacol. 1993 Dec;348(6):618-23.

- Soares-da-Silva P, Pestana M. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. Naunyn Schmiedebergs Arch Pharmacol. 1993 Dec;348(6):618-23.

- Santa Cruz Biotechnology. Ro 41-1049 hydrochloride. N.p., n.d. Web. 2 Jan. 2026.

- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. N.p., n.d. Web. 2 Jan. 2026.

- Soares-da-Silva P, Pestana M. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. Naunyn Schmiedebergs Arch Pharmacol. 1993 Dec;348(6):618-23.

- Saura J, Kettler R, Da Prada M, Richards JG. Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. J Neurosci. 1992 May;12(5):1977-99.

- MedKoo Biosciences. RO-41-1049 hydrochloride. N.p., n.d. Web. 2 Jan. 2026.

- Finberg JP, Rabey JM. Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Prog Neurobiol. 2016 Nov;147:39-56.

- A Technical Guide to its MAO-A vs. MAO-B Selectivity Profile. N.p., n.d. Web. 2 Jan. 2026.

- MedChemExpress. Ro 41-1049 (hydrochloride). N.p., n.d. Web. 2 Jan. 2026.

- Soares-da-Silva P, Pestana M. Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. Naunyn Schmiedebergs Arch Pharmacol. 1994 Sep;350(3):277-82.

- Soares-da-Silva P, Pestana M. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. Naunyn Schmiedebergs Arch Pharmacol. 1993 Dec;348(6):618-23.

- Novandi Chemistry AB. Ro 41-1049, [³H]. N.p., n.d. Web. 2 Jan. 2026.

Sources

- 1. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of RO-41-1049 Hydrochloride Binding Affinity: An In-Depth Technical Guide

Introduction: Unveiling the Molecular Interactions of a Selective MAO-A Inhibitor

RO-41-1049 hydrochloride is a potent, reversible, and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme of significant interest in neuropharmacology and drug development for mood disorders.[1][2] A thorough understanding of its binding affinity to MAO-A is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring its safety profile. This guide provides a comprehensive overview of the essential in vitro techniques for characterizing the binding affinity of RO-41-1049, designed for researchers, scientists, and drug development professionals. We will delve into the principles, methodologies, and data interpretation of key assays, empowering you to generate robust and reliable binding data.

The Cornerstone of Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor or enzyme target.[3] These assays directly measure the binding of a radiolabeled ligand to its target, providing invaluable information on affinity (Kd) and binding site density (Bmax). For RO-41-1049, a tritiated version, [3H]Ro 41-1049, has been historically utilized.[1] However, should this custom radioligand be unavailable, a well-characterized radiolabeled antagonist for MAO-A, such as [3H]harmaline, can be employed in a competitive binding format.[4][5][6]

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a radioligand ([3H]harmaline) competes with varying concentrations of an unlabeled ligand (RO-41-1049) for binding to the target (MAO-A). As the concentration of RO-41-1049 increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of RO-41-1049 that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a fluorometric MAO-A inhibition assay.

Detailed Protocol: Fluorometric MAO-A Inhibition Assay

1. Reagents and Buffers:

-

Recombinant human MAO-A (commercially available).

-

MAO-A substrate (e.g., p-tyramine or kynuramine). [8] * Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

2. Preparation of Solutions:

-

Prepare a working solution of MAO-A in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., water or DMSO) and then dilute in assay buffer.

-

Prepare a reaction cocktail containing Amplex Red and HRP in assay buffer.

-

Prepare serial dilutions of RO-41-1049 hydrochloride in assay buffer.

3. Assay Procedure (in a 96-well black plate):

-

Add the RO-41-1049 dilutions or vehicle (for control) to the wells.

-

Add the MAO-A working solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate and the Amplex Red/HRP reaction cocktail.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

4. Data Analysis:

-

Determine the initial reaction rate (V0) for each concentration of RO-41-1049 by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the RO-41-1049 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Label-Free and Real-Time Analysis: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions. [9][10]It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (KD).

Principle of SPR

In a typical SPR experiment, one of the interacting partners (the ligand, in this case, MAO-A) is immobilized on a sensor chip surface. The other partner (the analyte, RO-41-1049) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of increase in the signal during the association phase and the rate of decrease during the dissociation phase are used to calculate the kinetic constants.

Experimental Workflow: SPR Analysis of RO-41-1049 Binding to MAO-A

Caption: Workflow for an SPR binding analysis.

Detailed Protocol: SPR Analysis

1. Immobilization of MAO-A:

-

Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified recombinant MAO-A in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

2. Binding Analysis:

-

Prepare a series of dilutions of RO-41-1049 hydrochloride in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the RO-41-1049 solutions over the immobilized MAO-A surface at a constant flow rate, followed by a dissociation phase where only running buffer is flowed.

-

Include a blank injection of running buffer for double referencing to subtract bulk refractive index changes and instrument drift.

3. Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. [11]This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Principle of ITC

In an ITC experiment, a solution of the ligand (RO-41-1049) is titrated into a solution of the macromolecule (MAO-A) in the sample cell of a microcalorimeter. Each injection of the ligand results in a heat change that is measured relative to a reference cell. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

Experimental Workflow: ITC Analysis of RO-41-1049 Binding to MAO-A

Caption: Workflow for an ITC binding analysis.

Detailed Protocol: ITC Analysis

1. Sample Preparation:

-

Purified recombinant MAO-A should be extensively dialyzed against the chosen ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4) to minimize buffer mismatch effects.

-

Dissolve RO-41-1049 hydrochloride in the final dialysis buffer.

2. ITC Experiment:

-

Load the MAO-A solution into the sample cell of the ITC instrument.

-

Load the RO-41-1049 solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

-

Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections (typically 20-30) to generate the binding isotherm.

3. Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change for each injection.

-

The integrated heat data is plotted against the molar ratio of RO-41-1049 to MAO-A.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the ITC analysis software to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).

-

The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA) , where KA = 1/KD. [11]

Data Summary and Interpretation

A comprehensive characterization of RO-41-1049's binding affinity involves integrating the data from these orthogonal assays.

| Parameter | Radioligand Binding | Enzyme Inhibition | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Output | Ki, Bmax | IC50 | ka, kd, KD | KD, n, ΔH, ΔS |

| Nature of Measurement | Equilibrium binding | Functional inhibition | Real-time kinetics | Thermodynamics |

| Label Requirement | Radiolabel | Typically none | None | None |

| Key Insights | Affinity at the binding site | Functional potency | Association and dissociation rates | Driving forces of binding |

The consistency of the affinity constants (Ki and KD) obtained from these different methods provides a high degree of confidence in the characterization. Discrepancies may indicate complex binding mechanisms or assay-specific artifacts that warrant further investigation.

Conclusion: A Multi-faceted Approach to Binding Affinity

The in vitro characterization of RO-41-1049 hydrochloride's binding affinity is a critical step in its development as a selective MAO-A inhibitor. A multi-pronged approach, employing radioligand binding assays, enzyme inhibition studies, SPR, and ITC, provides a comprehensive understanding of its molecular interactions. By carefully designing and executing these experiments, and by rigorously analyzing the resulting data, researchers can confidently establish the binding profile of RO-41-1049, paving the way for its further preclinical and clinical evaluation.

References

-

Abdel-Hamid, M. K., & El-Shishtawy, R. M. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical and Bioanalytical Chemistry, 396(7), 2605–2612. [Link]

-

Balsevich, J. J., & Tumber, A. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. JoVE (Journal of Visualized Experiments), (187), e51487. [Link]

-

Binda, C., et al. (2007). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 432, 243-253. [Link]

-

Dunn, T. J., & Minasov, G. (2016). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 3, 29. [Link]

-

Gaspari, M., & Cuda, F. (2011). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). Journal of Proteomics, 74(10), 2119-2127. [Link]

-

Ciurli, S., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14618-14625. [Link]

-

Chaurasiya, N. D., et al. (2017). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Planta Medica, 83(1-2), 115-122. [Link]

-

Demarse, N. A., et al. (2013). Determining Enzyme Kinetics via Isothermal Titration Calorimetry. Methods in Molecular Biology, 978, 231-253. [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1700, 121-133. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 614–620. [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 614-620. [Link]

-

Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]

-

Parikh, H. M., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 2(5), 517-526. [Link]

-

Wilson, W. D., & David, A. (2019). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods, 167, 34-49. [Link]

-

Da Prada, M., et al. (1989). From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. Journal of Neural Transmission. Supplementum, 28, 5-20. [Link]

-

Ferreira, R. S., et al. (2014). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 450, 41-48. [Link]

-

Le, V., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667. [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. British Journal of Pharmacology, 113(4), 1269–1274. [Link]

-

Rommelspacher, H., et al. (1987). Regional and subcellular distribution of specific [3H]harman binding and monoamine oxidase subtypes A and B activity in marmoset and rat. Journal of Neurochemistry, 48(4), 1239-1247. [Link]

-

Balestri, F., & Moschini, R. (Eds.). (2021). Special Issue: Enzyme Inhibitors in Drug Discovery and Development. International Journal of Molecular Sciences. [Link]

-

Rommelspacher, H., et al. (1985). [3H]harman binding experiments. I: A reversible and selective radioligand for monoamine oxidase subtype A in the CNS of the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(3), 246-253. [Link]

-

Nelson, D. L., et al. (1979). [3H]Harmaline as a specific ligand of MAO A. I. Properties of the binding in vitro to rat brain membranes. Journal of Neurochemistry, 32(6), 1817-1827. [Link]

-

Fernandes, M. H., & Soares-da-Silva, P. (1990). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1309–1313. [Link]

-

ResearchGate. (2015). How can I get binding affinity from Ki, or Kd, or IC50? [Link]

-

ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]

-

Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. British Journal of Pharmacology, 113(4), 1269-1274. [Link]

-

Lilijefors, T., & Edvinsson, L. (2007). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 8(Suppl 1), S7. [Link]

-

Nelson, D. L., et al. (1979). [3H]Harmaline as a specific ligand of MAO A--II. Measurement of the turnover rates of MAO A during ontogenesis in the rat brain. Journal of Neurochemistry, 32(6), 1829-1836. [Link]

-

Kramer, C., et al. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 54(7), 1897-1903. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]

-

Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in Molecular Biology, 290, 1-26. [Link]

-

Singh, S., & Kumar, A. (2018). A REVIEW ON ENZYME INHIBITORS. Indo American Journal of Pharmaceutical Sciences, 5(8), 8047-8054. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

BioNinja. (n.d.). Enzyme Kinetics. [Link]

-

Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

-

Singh, S., & Kumar, A. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Bioequivalence & Bioavailability, 6(2), 34-39. [Link]

-

Youdim, M. B., & Finberg, J. P. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern Problems of Pharmacopsychiatry, 18, 63-74. [Link]

-

ResearchGate. (2002). Radioligand Binding Assays and Their Analysis. [Link]

-

Davenport, A. P., & Russell, F. D. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 275-300. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

-

Deecher, D. C., et al. (1992). Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies. Brain Research, 571(2), 242-247. [Link]

-

Mr. Exham. (2013, April 3). Enzymes -Inhibitors [graph] [Video]. YouTube. [Link]

Sources

- 1. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. [3H]harman binding experiments. II: Regional and subcellular distribution of specific [3H]harman binding and monoamine oxidase subtypes A and B activity in marmoset and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 6. [3H]Harmaline as a specific ligand of MAO A--II. Measurement of the turnover rates of MAO A during ontogenesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosensingusa.com [biosensingusa.com]

- 11. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

An In-depth Technical Guide to the Modulation of Dopamine and Serotonin Metabolism by Monoamine Oxidase-A and Catechol-O-Methyltransferase Inhibitors

A Note on the Subject Compound: Initial research indicates that RO-41-1049 hydrochloride is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A)[1][2][3][4], rather than a catechol-O-methyltransferase (COMT) inhibitor. This guide will therefore first address the well-documented effects of RO-41-1049 as a MAO-A inhibitor on dopamine and serotonin metabolism. To provide a comprehensive resource that aligns with the presumed interest in catecholamine metabolism, this guide will also provide an in-depth analysis of the effects of COMT inhibitors on these same neurotransmitter systems.

Introduction

The precise regulation of dopamine and serotonin, two critical monoamine neurotransmitters, is paramount for maintaining neurological function and is implicated in the pathophysiology of numerous psychiatric and neurodegenerative disorders. The metabolic clearance of these neurotransmitters is predominantly governed by two key enzyme systems: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Pharmacological inhibition of these enzymes presents a powerful therapeutic strategy for modulating dopaminergic and serotonergic tone. This guide provides a detailed examination of the mechanisms by which inhibitors of MAO-A, specifically RO-41-1049 hydrochloride, and inhibitors of COMT influence the metabolic pathways of dopamine and serotonin.

Part 1: RO-41-1049 Hydrochloride and MAO-A Inhibition

RO-41-1049 hydrochloride is characterized as a potent, selective, and reversible inhibitor of MAO-A[1][2][3]. MAO-A is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin and dopamine. Its inhibition leads to a decrease in the degradation of these neurotransmitters, thereby increasing their synaptic availability.

Mechanism of Action of RO-41-1049 on Dopamine and Serotonin Metabolism

By inhibiting MAO-A, RO-41-1049 prevents the conversion of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) and the conversion of serotonin to 5-hydroxyindoleacetic acid (5-HIAA). This leads to an accumulation of intracellular dopamine and serotonin, making more of these neurotransmitters available for vesicular packaging and subsequent synaptic release.

In vivo studies in rats have demonstrated that administration of RO-41-1049 leads to a dose-dependent increase in dopamine levels and a reduction in the formation of its metabolite, DOPAC[1][5][6][7]. Pretreatment with RO-41-1049 has been shown to significantly enhance dopamine formation following the administration of its precursor, L-dopa[1][6].

Impact on Dopaminergic and Serotonergic Pathways

The functional consequence of MAO-A inhibition by RO-41-1049 is an augmentation of both dopaminergic and serotonergic neurotransmission. This can have profound effects on mood, cognition, and motor control.

Quantitative Effects of MAO-A and COMT Inhibition on Neurotransmitter Levels

| Inhibitor Class | Target Enzyme | Effect on Dopamine | Effect on DOPAC | Effect on HVA | Effect on Serotonin | Effect on 5-HIAA |

| MAO-A Inhibitors | MAO-A | ↑ | ↓ | ↓ | ↑ | ↓ |

| COMT Inhibitors | COMT | ↑ | ↑ | ↓ | ↔ | ↔ |

Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no direct significant change.

Part 3: Experimental Protocols for Assessing Inhibitor Effects

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of a test compound against MAO-A or COMT.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of MAO-A or COMT by 50%.

Materials:

-

Recombinant human MAO-A or COMT enzyme

-

Substrate (e.g., kynuramine for MAO-A, dopamine for COMT)

-

Test inhibitor (e.g., RO-41-1049 or a COMT inhibitor)

-

Assay buffer

-

96-well microplate

-

Microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the test inhibitor at various concentrations.

-

Incubate for a predetermined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the fluorescence or absorbance of the product over time.

-

Calculate the reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol allows for the real-time measurement of extracellular neurotransmitter and metabolite levels in the brain of a freely moving animal.

Objective: To assess the in vivo effects of an enzyme inhibitor on the extracellular concentrations of dopamine, serotonin, and their metabolites.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Test animal (e.g., rat)

-

Artificial cerebrospinal fluid (aCSF)

-

Test inhibitor

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate using a syringe pump.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

Analyze the collected samples for dopamine, serotonin, DOPAC, HVA, and 5-HIAA concentrations using an HPLC-ED system.

-

Administer the test inhibitor (e.g., via intraperitoneal injection) and continue to collect and analyze dialysate samples to determine the effect on neurotransmitter and metabolite levels.

Conclusion

The inhibition of MAO-A and COMT represents two distinct yet complementary strategies for modulating dopamine and serotonin metabolism. RO-41-1049, as a selective MAO-A inhibitor, directly increases the availability of both dopamine and serotonin by preventing their intracellular degradation. In contrast, COMT inhibitors primarily impact dopamine metabolism, leading to elevated dopamine levels and altered metabolite profiles. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo experimental methodologies, is crucial for the continued development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Wikipedia. (2023, December 29). Catechol-O-methyltransferase inhibitor. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are COMT inhibitors and how do they work? Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Ro 41-1049 (hydrochloride) - MedChem Express. Retrieved from [Link]

- Soares-da-Silva, P., & Pestana, M. (1990). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1309–1313.

- Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution. Analytical Chemistry, 85(20), 9889-9897.

- ACS Omega. (2024, October 22). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.

-

Biocompare. (n.d.). Ro 41-1049 hydrochloride from Aladdin Scientific. Retrieved from [Link]

- Soares-da-Silva, P., & Pestana, M. (1991). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. British Journal of Pharmacology, 103(3), 1737–1742.

- Soares-da-Silva, P., & Pestana, M. (1991).

- Reches, A., Fahn, S., & Mielke, L. R. (1994). Peripheral and central inhibitors of catechol-O-methyl transferase: effects on liver and brain COMT activity and L-DOPA metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 7(1), 1-13.

- Tunbridge, E. M., Bannerman, D. M., Sharp, T., & Harrison, P. J. (2004). Catechol-o-methyltransferase inhibition improves set-shifting performance and elevates stimulated dopamine release in the rat prefrontal cortex. The Journal of Neuroscience, 24(23), 5331–5335.

-

Cambridge Bioscience. (n.d.). Ro 41-1049 hydrochloride - TargetMol Chemicals Inc. Retrieved from [Link]

- Kaakkola, S., Gordin, A., & Männistö, P. T. (1992). Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study. Brain Research, 587(2), 241–249.

- Kaakkola, S., Gordin, A., & Männistö, P. T. (1992). Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study. MIT.

- Chebolu, S., & Sunkara, R. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(10), 1255–1269.

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

- Zhang, L., Li, Y., Wang, Y., Zhang, L., & Zhang, J. (2018). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Acta Pharmaceutica Sinica B, 8(4), 601–611.

- Ferreira, R. J., & Santos, M. A. (2021).

- Ding, Y. S., Fowler, J. S., & Gatley, S. J. (1996). Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960. Journal of Neurochemistry, 67(6), 2449–2454.

-

PubChem. (n.d.). RO-41-1049 hydrochloride. Retrieved from [Link]

- van der Schyf, C. J., & Geldenhuys, W. J. (2014). Evaluation of Selected Natural Compounds as Dual Inhibitors of Catechol-O-Methyltransferase and Monoamine Oxidase. Planta Medica, 80(11), 899–904.

-